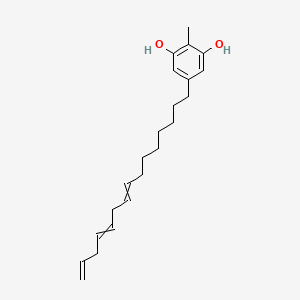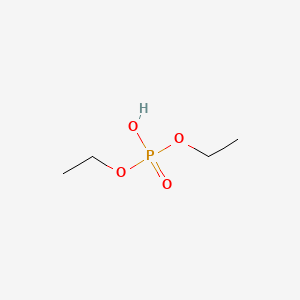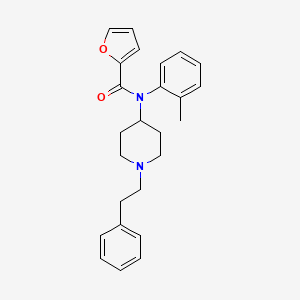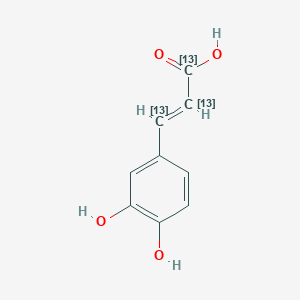
Methylcardol triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylcardol triene is a phenolic compound found in cashew nut shell liquid. It is known for its unique structural features, including a long aliphatic side chain with multiple double bonds. The molecular formula of this compound is C22H32O2, and it has a molecular weight of 328.49 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylcardol triene can be synthesized from cashew nut shell liquid, which contains several phenolic compounds. The synthesis involves the extraction of cashew nut shell liquid followed by purification processes to isolate this compound. The compound can be further purified using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction of cashew nut shell liquid, followed by chemical processes to isolate and purify the compound. The extraction process typically involves solvent extraction, distillation, and crystallization techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Methylcardol triene undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to form quinones.
Reduction: The double bonds in the aliphatic side chain can be reduced to form saturated compounds.
Substitution: The hydroxyl groups can undergo substitution reactions to form ethers and esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.
Substitution: Alkyl halides and acid chlorides are commonly used reagents for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated phenolic compounds.
Substitution: Ethers and esters of this compound.
Scientific Research Applications
Methylcardol triene has a wide range of scientific research applications, including:
Mechanism of Action
Methylcardol triene exerts its effects through various mechanisms:
α-Glucosidase Inhibition: It inhibits the enzyme α-glucosidase, which is involved in carbohydrate metabolism.
Schistosomicidal Activity: The compound disrupts the cellular structure of Schistosoma mansoni worms, leading to their death.
Polymer Synthesis: Acts as a precursor for the synthesis of benzoxazines, which undergo polymerization to form high-performance materials.
Comparison with Similar Compounds
Methylcardol triene is unique due to its multiple double bonds and phenolic structure. Similar compounds include:
Cardanol: Another phenolic compound from cashew nut shell liquid, but with fewer double bonds.
Anacardic Acid: Contains a carboxylic acid group instead of a methyl group.
Cardol: Similar structure but with additional hydroxyl groups.
Uniqueness: this compound’s multiple double bonds and specific phenolic structure make it particularly effective in α-glucosidase inhibition and schistosomicidal activity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C22H32O2 |
|---|---|
Molecular Weight |
328.5 g/mol |
IUPAC Name |
2-methyl-5-pentadeca-8,11,14-trienylbenzene-1,3-diol |
InChI |
InChI=1S/C22H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17-21(23)19(2)22(24)18-20/h3,5-6,8-9,17-18,23-24H,1,4,7,10-16H2,2H3 |
InChI Key |
UKMBKJYRCZVQFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1O)CCCCCCCC=CCC=CCC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![acetic acid;N-[(11S,18S,20R,21S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1S)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B10779531.png)
![5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide;phosphoric acid](/img/structure/B10779539.png)
![6-(2-(3-(3-Ethylbenzo[d]oxazol-3-ium-2-yl)allylidene)benzo[d]oxazol-3(2H)-yl)hexanoate](/img/structure/B10779540.png)
![(1S,3S,4R,5S)-3-[(Z)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-4,5-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B10779545.png)
![(1R)-1,3-bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-4,5-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B10779553.png)





![(S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B10779604.png)

![Tert-Butyl [(1s)-2-Methyl-1-(1,3,4-Oxadiazol-2-Yl)propyl]carbamate](/img/structure/B10779617.png)
![[(4S)-2,2-Dimethyl-1,3-dioxolan-4-YL]methyl hydrogen hex-5-enylphosphonate](/img/structure/B10779625.png)
